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molecular formula C7H4BrF2NO3 B2812066 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene CAS No. 259243-49-7

1-Bromo-2-(difluoromethoxy)-3-nitrobenzene

Cat. No. B2812066
M. Wt: 268.014
InChI Key: IGAOUJCUASPQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316658B1

Procedure details

Into a 100-ml four-necked flask provided with a reflux condenser, a stirrer and a thermometer were fed 0.95 g (17.0 mmol) of an iron powder, 0.11 g (1.0 mmol) of 98% sulfuric acid, 15 ml of water and 1.62 g (6.0 mmol) of 3-bromo-2-difluoromethoxynitrobenzene. The mixture was heated on an oil bath and refluxed for 2 hours. After the completion of a reaction, azeotropic distillation was conducted while 220 ml of water was added gradually. The distillate was subjected to extraction two times each using 100 ml of ether. The ether layer was dried over anhydrous sodium sulfate and then subjected to distillation. The residue was distilled under vacuum to obtain 0.94 g of 3-bromo-2-difluoromethoxyaniline (yield: 65.4%, purity: 98.5%).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0.95 g
Type
catalyst
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Br:6][C:7]1[C:8]([O:16][CH:17]([F:19])[F:18])=[C:9]([N+:13]([O-])=O)[CH:10]=[CH:11][CH:12]=1>[Fe].O>[Br:6][C:7]1[C:8]([O:16][CH:17]([F:18])[F:19])=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13]

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)[N+](=O)[O-])OC(F)F
Step Three
Name
Quantity
0.95 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-ml four-necked flask provided with a reflux condenser, a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the completion of a reaction, azeotropic distillation
ADDITION
Type
ADDITION
Details
was added gradually
EXTRACTION
Type
EXTRACTION
Details
The distillate was subjected to extraction two times each using 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N)C=CC1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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